molecular formula C14H21NO3 B13513230 Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13513230
M. Wt: 251.32 g/mol
InChI Key: POVZQBOQNIKPCK-UHFFFAOYSA-N
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Description

Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a synthetic organic compound with a unique spirocyclic structure. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis. The compound’s structure features a spirocyclic nonane ring system with an ethynyl group and a tert-butyl ester functional group, making it a versatile intermediate in various chemical reactions .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 3-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C14H21NO3/c1-5-11-14(6-8-17-9-7-14)10-15(11)12(16)18-13(2,3)4/h1,11H,6-10H2,2-4H3

InChI Key

POVZQBOQNIKPCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C#C)CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the spirocyclic nonane ring system through a cyclization reaction.
  • Introduction of the ethynyl group via an alkynylation reaction.
  • Protection of the carboxyl group as a tert-butyl ester using tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is primarily related to its ability to interact with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the spirocyclic structure provides rigidity and unique steric properties, which can influence the compound’s binding affinity and selectivity towards specific biological targets .

Comparison with Similar Compounds

  • Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Uniqueness: Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and synthetic utility. This differentiates it from similar compounds that may lack the ethynyl functionality or possess different substituents .

Biological Activity

Chemical Structure and Properties

The molecular formula of tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is C13H21NO3C_{13}H_{21}NO_3. The spirocyclic structure enhances its ability to fit into active sites of enzymes and receptors, potentially modulating their functions.

Property Details
Molecular FormulaC13H21NO3C_{13}H_{21}NO_3
Molecular Weight239.31 g/mol
Structure TypeSpirocyclic with ethynyl group

Enzyme Interactions

Compounds with similar spirocyclic structures have been shown to exhibit significant biological properties, including interactions with enzymes or receptors. The unique structure of this compound may enhance binding affinity and selectivity towards specific biological targets, making it a candidate for further pharmacological studies.

  • Potential as an EGFR Inhibitor : Research indicates that derivatives of compounds related to this compound have been investigated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR). This receptor plays a crucial role in cell growth and differentiation, making it a significant target in cancer therapy .
  • GPR119 Activation : The compound's interaction with G-protein-coupled receptors like GPR119, which enhances insulin secretion and promotes glucose homeostasis, suggests its potential role in metabolic disorders .

Antioxidant Activity

While specific studies on the antioxidant properties of this compound are scarce, related compounds in the tert-butyl phenolic family have demonstrated significant antioxidant effects. These compounds can mitigate oxidative stress by enhancing antioxidant enzyme activities and may offer protective effects against various diseases .

Structure–Activity Relationship (SAR)

Research has focused on the SAR of compounds derived from this compound to optimize their pharmacological properties. Understanding how structural modifications affect biological activity is crucial for drug design .

Toxicity and Safety Profiles

As with many synthetic compounds, evaluating the toxicity and safety profiles is essential. Preliminary data suggest that compounds within this class may exhibit harmful effects if not properly handled or dosed .

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